Ethylone (hydrochloride) polymorph B is an analytical reference standard that is structurally categorized as a cathinone. Ethylone can exist in two conformations (polymorphs) at the C-C bond linking the side chain to the aromatic ring. These polymorphs are identical by mass spectroscopy and nuclear magnetic resonance (NMR), but differ when analyzed by Fourier transform infrared spectroscopy (FTIR), FT-Raman, X-ray diffraction, and solid-state NMR spectroscopy. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
bk-MDEA (hydrochloride) is an analytical reference material categorized as a phenethylamine, amphetamine, and cathinone. bk-MDEA has been detected in products sold as bath salts and plant food. bk-MDEA is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
bk-MDEA is a psychotropic designer drug of the phenethylamine, amphetamine, and cathinone chemical classes. It has been detected in products marketed as bath salts, plant food, and tablets. The metabolites of bk-MDEA in human urine have been described. This product is intended for forensic purposes.
bk-MDEA (hydrochloride)
CAS No.: 1454266-19-3
Cat. No.: VC0163983
Molecular Formula: C12H16ClNO3
Molecular Weight: 257.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1454266-19-3 |
|---|---|
| Molecular Formula | C12H16ClNO3 |
| Molecular Weight | 257.71 g/mol |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C12H15NO3.ClH/c1-3-13-8(2)12(14)9-4-5-10-11(6-9)16-7-15-10;/h4-6,8,13H,3,7H2,1-2H3;1H |
| Standard InChI Key | FQUJUYOEUQPDDR-UHFFFAOYSA-N |
| SMILES | CCNC(C)C(=O)C1=CC2=C(C=C1)OCO2.Cl |
| Canonical SMILES | CCNC(C)C(=O)C1=CC2=C(C=C1)OCO2.Cl |
| Appearance | Assay:≥98%A crystalline solid |
Introduction
Chemical Properties and Structure
Molecular Structure and Formula
bk-MDEA (hydrochloride) has the molecular formula C12H16ClNO3, representing the hydrochloride salt of the parent compound Ethylone (C12H15NO3) . The structure features a benzodioxole ring system (3,4-methylenedioxyphenyl group) connected to a propanone backbone with an ethylamino substitution at the 2-position. This creates the characteristic β-keto (bk-) structure that defines cathinones.
The compound can be represented by various systematic names and notations:
-
IUPAC Name: 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one;hydrochloride
-
InChI: InChI=1S/C12H15NO3.ClH/c1-3-13-8(2)12(14)9-4-5-10-11(6-9)16-7-15-10;/h4-6,8,13H,3,7H2,1-2H3;1H
-
InChIKey: FQUJUYOEUQPDDR-UHFFFAOYSA-N
Physical and Chemical Properties
bk-MDEA (hydrochloride) possesses several important physical and chemical properties that influence its behavior in analytical procedures and biological systems. Table 1 summarizes the key computed properties of the compound as reported in PubChem.
Table 1: Physical and Chemical Properties of bk-MDEA (hydrochloride)
The hydrochloride salt form generally confers increased water solubility compared to the free base form, which is an important consideration for both analytical procedures and pharmacokinetic behavior. The presence of both hydrogen bond donors and acceptors suggests potential for complex interactions in biological systems.
Structural Relationships to Other Compounds
bk-MDEA (hydrochloride) shares structural features with several compounds of forensic and pharmacological interest. Its parent compound is Ethylone (PubChem CID 57252245) . The compound can be positioned within a family of designer drugs including Methylone (2-Methylamino-1-(3,4-methylenedioxyphenyl)propan-1-one) and bk-MBDB (2-Methylamino-1-(3,4-methylenedioxyphenyl)butan-1-one), which represent variations in the amino alkyl chain .
The structural relationship between bk-MDEA and other substituted cathinones is important for understanding both its potential pharmacological effects and analytical challenges in distinguishing between structurally similar compounds. The methylenedioxy ring structure it shares with MDMA contributes to its classification among "entactogenic" substances in pharmacological contexts.
Analytical Methods and Detection
Mass Spectrometry Applications
Mass spectrometry techniques, particularly liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS-MS), represent powerful analytical approaches for the detection and quantification of bk-MDEA (hydrochloride) and its metabolites. These techniques have been optimized for the direct determination of conjugated metabolites of related substances without requiring hydrolysis steps .
The development of sensitive and specific mass spectrometric methods is crucial for forensic applications, where definitive identification and accurate quantification are essential. The characteristic fragmentation patterns generated by mass spectrometry can provide structural information that helps differentiate bk-MDEA from structurally similar compounds.
Detection in Biological Samples
The detection of bk-MDEA in biological specimens presents challenges similar to those encountered with other synthetic cathinones. Based on related research, techniques have been developed for the detection of similar designer drugs in biological fluids such as urine and blood. These methods often involve either direct analysis of the parent compound and its metabolites or analysis following hydrolysis to release conjugated metabolites .
The direct determination techniques for conjugates have proven effective in rapidly and accurately examining biological specimens without requiring hydrolysis steps, which can be time-consuming and potentially obscure conjugation patterns of metabolites . These advances in analytical methodology have significant implications for forensic toxicology, where rapid and accurate detection is essential.
Metabolism and Pharmacology
Conjugate Metabolites
Research on related compounds has emphasized the importance of understanding conjugate metabolites in comprehensive toxicological analyses. Studies have shown significant interspecies differences in conjugation patterns between humans and experimental animals (rats), with humans showing a predominance of sulfate conjugation compared to glucuronidation in rats .
For example, research on the metabolites of methamphetamine and MDMA demonstrated that the sulfate conjugates of hydroxylated metabolites were present at higher concentrations than glucuronide conjugates in human samples. The molar ratios of sulfate to glucuronide (S/G ratio) ranged from 2.2 to 37.1 for methamphetamine users' urine samples and from 1.6 to 9.9 for MDMA users' urine samples .
This observation underscores the importance of using human samples or appropriate models for accurate pharmacokinetic and forensic studies of bk-MDEA and related compounds. The direct analysis of these conjugate metabolites without hydrolysis offers advantages in terms of efficiency and preservation of metabolic pattern information.
Forensic Implications and Legal Status
Forensic Significance
The forensic significance of bk-MDEA (hydrochloride) lies in its relationship to controlled substances and its emergence as a designer drug. The ability to accurately detect and quantify this compound and its metabolites in biological specimens is crucial for forensic toxicology investigations related to drug-facilitated crimes, driving under the influence cases, and post-mortem analyses.
The challenges in forensic analysis include:
-
The need for sensitive and specific analytical methods
-
Potential interference from structurally similar compounds
-
The importance of detecting and quantifying metabolites as evidence of consumption
-
The necessity of distinguishing between closely related synthetic cathinones
Analytical Challenges and Solutions
The development of improved analytical methods for bk-MDEA and related compounds has focused on direct analysis of conjugate metabolites without hydrolysis. These advances have applications for the detection and quantification of bk-MDEA in forensic and toxicological contexts .
Researchers have optimized direct determination methods for conjugated metabolites using LC-MS and LC-MS-MS techniques, which have enabled accurate evaluation of concentration data in urine and blood specimens from drug users . The development of synthetic standards for metabolites represents an important research direction to improve analytical accuracy and reliability.
Current Research Status and Future Directions
Recent Developments
Recent research efforts have focused on improving analytical methodologies for the detection and quantification of synthetic cathinones, including bk-MDEA (hydrochloride). These efforts include the optimization of sample preparation techniques, the development of more sensitive and specific instrumental methods, and the characterization of metabolic pathways.
The technical improvements in forensic analysis for conjugate metabolites of related compounds have demonstrated the effectiveness of direct determination techniques for rapidly and accurately examining biological specimens without requiring hydrolysis steps . These methodological advances have implications for the analysis of bk-MDEA and its metabolites in forensic contexts.
Future Research Priorities
Several areas warrant further research attention regarding bk-MDEA (hydrochloride):
-
Comprehensive characterization of metabolic pathways specific to bk-MDEA
-
Development of validated analytical methods specifically optimized for bk-MDEA and its metabolites
-
Establishment of reference concentrations in various biological matrices
-
Investigation of potential pharmacological effects and toxicity profiles
-
Exploration of structure-activity relationships among synthetic cathinones
Advancing these research priorities would contribute to a more comprehensive understanding of bk-MDEA and enhance capabilities for its detection and interpretation in forensic contexts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume